molecular formula C11H8Cl2O4 B1350436 Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate CAS No. 374679-63-7

Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

Cat. No. B1350436
M. Wt: 275.08 g/mol
InChI Key: WKHLTIOERAWZTL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (color, state of matter) and odor.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields.



Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the compound’s reactivity. It includes identifying the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity/basicity, reactivity, and stability may also be studied.


Scientific Research Applications

  • N,N’-bis[(3,4-Dichlorophenyl)methyl]ethanediamide

    • Method of Application : A solution of K2CO3 was added to a mixture of N-(3,4-dichlorophenyl)methyl oxamic acid ethyl ester and 3,4-dichlorobenzylamonium chloride in diethyl ether and stirred at room temperature overnight .
    • Results : The reaction yielded a white solid with a melting point of 213-214°C .
  • 3,4-Dichlorophenyl isocyanate

    • Application : This compound is used in the synthesis of urea derivatives and isomers of MBPU .
    • Method of Application : The compound is reacted with amino acids, dipeptides, histamine, and dimethylamine .
    • Results : The reactions resulted in the synthesis of substituted urea derivatives and isomers of MBPU .
  • 2-((3,4-dichlorophenyl)imino)methyl)-4 bromophenol (DCCP)

    • Application : The vibrational spectra and molecular structure of DCCP is investigated through density functional method (DFT) .
    • Method of Application : The optimized stable structure vibration frequencies were recorded at the same level of theory .
    • Results : The study provided insights into the structural and dielectric properties of DCCP .
  • 3,4-Dichlorophenyl isocyanate

    • Application : This compound is used as a chemical intermediate and in organic synthesis. It can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .
    • Method of Application : The compound is reacted with various chemicals to produce different products .
    • Results : The reactions resulted in the synthesis of various organic compounds .
  • Pfizer’s Green Chemistry Program

    • Application : Pfizer’s Green Chemistry Program aims to reduce the use of undesired solvents in R&D operations .
    • Method of Application : The program promotes the selection and use of environmentally-preferred chemicals to eliminate waste and conserve energy in chemical processes .
    • Results : The program led to a 60% reduction in methylene chloride, a 90% reduction in n-hexane, and a 98% reduction in chloroform usage .
  • Improved manufacturing procedure for the preparation of polymorphic form ii of cis-(1s)-n-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-napthleneamine hydrochloride (sertraline hydrochloride)

    • Application : This patent describes an improved manufacturing procedure for the preparation of a polymorphic form of sertraline hydrochloride .
    • Method of Application : The patent provides a detailed procedure for the synthesis of the compound .
    • Results : The new procedure resulted in an improved yield of the desired polymorphic form .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safety measures for handling, storage, and disposal.


Future Directions

This involves identifying areas for further research. It could include studying the compound’s potential applications, improving its synthesis, or investigating its mechanism of action in more detail.


properties

IUPAC Name

methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHLTIOERAWZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377211
Record name methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

CAS RN

374679-63-7
Record name methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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